molecular formula C12H16ClN3O B6276306 1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2763780-51-2

1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No.: B6276306
CAS No.: 2763780-51-2
M. Wt: 253.73 g/mol
InChI Key: BPLHVRDRMXNZGG-UHFFFAOYSA-N
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Description

1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group and a methyl group attached to the pyrazole ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where a benzyl alcohol reacts with the pyrazole derivative in the presence of a suitable base such as sodium hydride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

    Formation of Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where a suitable aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazole derivative and benzyl alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

    Hydrolysis: Pyrazole derivative and benzyl alcohol.

Scientific Research Applications

1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, bind to receptor sites, or interfere with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(benzyloxy)-1H-pyrazol-4-yl]methanamine hydrochloride: Lacks the methyl group on the pyrazole ring.

    1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]ethanamine hydrochloride: Contains an ethanamine group instead of a methanamine group.

    1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]methanol hydrochloride: Contains a methanol group instead of a methanamine group.

Uniqueness

1-[3-(benzyloxy)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2763780-51-2

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

(1-methyl-3-phenylmethoxypyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-8-11(7-13)12(14-15)16-9-10-5-3-2-4-6-10;/h2-6,8H,7,9,13H2,1H3;1H

InChI Key

BPLHVRDRMXNZGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=CC=C2)CN.Cl

Purity

95

Origin of Product

United States

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